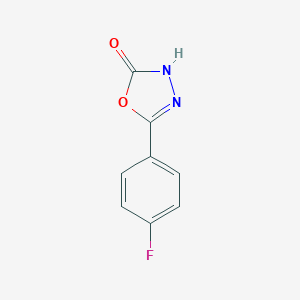

5-(4-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one

Beschreibung

Eigenschaften

IUPAC Name |

5-(4-fluorophenyl)-3H-1,3,4-oxadiazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FN2O2/c9-6-3-1-5(2-4-6)7-10-11-8(12)13-7/h1-4H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJHOBBCSKKRRBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NNC(=O)O2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10368906 | |

| Record name | 5-(4-FLUOROPHENYL)-1,3,4-OXADIAZOL-2(3H)-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10368906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121649-18-1 | |

| Record name | 5-(4-FLUOROPHENYL)-1,3,4-OXADIAZOL-2(3H)-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10368906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 121649-18-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-(4-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one

Abstract

This technical guide provides a comprehensive overview of the synthetic methodologies for preparing 5-(4-fluorophenyl)-1,3,4-oxadiazol-2(3H)-one, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The 1,3,4-oxadiazole core is a bioisostere for esters and amides, offering improved metabolic stability and unique hydrogen bonding capabilities, making it a privileged structure in the design of novel therapeutic agents.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, mechanistic insights, and a comparative analysis of two primary synthetic routes. We will explore the synthesis of the key intermediate, 4-fluorobenzohydrazide, and its subsequent cyclization using both triphosgene and 1,1'-carbonyldiimidazole (CDI), providing the causal reasoning behind experimental choices to ensure scientific integrity and reproducibility.

Introduction: The Significance of the 1,3,4-Oxadiazol-2(3H)-one Scaffold

The 1,3,4-oxadiazole ring system is a cornerstone in modern medicinal chemistry, renowned for its broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[1][2][3] The 2(3H)-one variant of this heterocycle presents a unique combination of a hydrogen bond donor (the N-H group) and multiple hydrogen bond acceptors (the carbonyl oxygen and the oxadiazole oxygen and nitrogen atoms). This arrangement facilitates strong and specific interactions with biological targets.

The incorporation of a 4-fluorophenyl substituent at the 5-position is a strategic design element. The fluorine atom can enhance metabolic stability by blocking potential sites of oxidation and can modulate the electronic properties of the aromatic ring, often leading to improved binding affinity and pharmacokinetic profiles. Consequently, 5-(4-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one serves as a valuable building block for the synthesis of more complex drug candidates. This guide will provide the necessary technical details to empower researchers to confidently synthesize this important molecule.

Synthesis of the Key Precursor: 4-Fluorobenzohydrazide

A reliable and high-yielding synthesis of the starting material is paramount. The most common and efficient route to 4-fluorobenzohydrazide begins with the readily available 4-fluorobenzoic acid. The synthesis is a two-step process involving an initial esterification followed by hydrazinolysis.

Step 1: Esterification of 4-Fluorobenzoic Acid

The initial step is a classic Fischer esterification, where 4-fluorobenzoic acid is reacted with an alcohol (typically methanol or ethanol) under acidic catalysis to produce the corresponding ester. The acid catalyst, commonly sulfuric acid, protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. The reaction is reversible, and thus, using an excess of the alcohol can help drive the equilibrium towards the product.

Step 2: Hydrazinolysis of the Ester

The resulting ester is then converted to the desired hydrazide by reaction with hydrazine hydrate. This is a nucleophilic acyl substitution reaction where the highly nucleophilic hydrazine displaces the alkoxy group of the ester. This reaction is typically carried out in an alcoholic solvent and is often driven to completion by the formation of the stable hydrazide product.[4][5][6]

Experimental Protocol: Synthesis of 4-Fluorobenzohydrazide

Materials:

-

4-Fluorobenzoic acid

-

Absolute Ethanol

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Hydrazine Hydrate (80-100%)

-

Sodium Bicarbonate (NaHCO₃)

-

n-Hexane

-

Deionized Water

Procedure:

-

Esterification:

-

To a 250 mL round-bottom flask, add 4-fluorobenzoic acid (15 g) and absolute ethanol (60 mL).

-

Carefully add concentrated sulfuric acid (7.5 mL) dropwise with stirring.

-

Fit the flask with a reflux condenser and heat the mixture to reflux for 7-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, allow the mixture to cool to room temperature. Neutralize the excess acid by carefully adding a 10% aqueous solution of sodium bicarbonate until effervescence ceases.

-

Transfer the mixture to a separatory funnel and extract the ethyl 4-fluorobenzoate with a suitable organic solvent like diethyl ether or ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ester.

-

-

Hydrazinolysis:

-

In a 250 mL round-bottom flask, dissolve the crude ethyl 4-fluorobenzoate in absolute ethanol (50 mL).

-

Add hydrazine hydrate (37.5 mL) to the solution.

-

Reflux the mixture for 12-15 hours. The formation of a solid precipitate indicates the progress of the reaction.[5]

-

After completion, cool the reaction mixture in an ice bath to maximize precipitation.

-

Filter the solid product, wash with cold n-hexane, and dry under vacuum to yield 4-fluorobenzohydrazide as a white crystalline solid.[5]

-

| Parameter | Value |

| Typical Yield | 75-85% (over two steps) |

| Appearance | White crystalline solid |

| Purity | >98% |

Cyclization to 5-(4-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one

The final step in the synthesis is the cyclization of 4-fluorobenzohydrazide to form the 1,3,4-oxadiazol-2(3H)-one ring. This is achieved by reacting the hydrazide with a carbonylating agent. We will detail two of the most effective and widely used reagents for this transformation: triphosgene and 1,1'-carbonyldiimidazole (CDI).

Method A: Cyclization using Triphosgene

Triphosgene, bis(trichloromethyl) carbonate, is a stable, crystalline solid that serves as a safer and more convenient substitute for the highly toxic phosgene gas.[3] In this reaction, triphosgene acts as the source of the carbonyl group that forms part of the oxadiazolone ring. The reaction is typically carried out in an inert solvent in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid generated during the reaction.[7]

The mechanism involves the initial reaction of the terminal nitrogen of the hydrazide with triphosgene, which acts as a phosgene equivalent. The base facilitates the deprotonation of the hydrazide, enhancing its nucleophilicity. Subsequent intramolecular cyclization with the elimination of HCl leads to the formation of the stable 1,3,4-oxadiazol-2(3H)-one ring.

Caption: Proposed mechanism for triphosgene-mediated cyclization.

Materials:

-

4-Fluorobenzohydrazide

-

Triphosgene

-

Triethylamine (Et₃N)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine

Procedure:

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 4-fluorobenzohydrazide in anhydrous DCM.

-

Cool the solution to 0-5 °C in an ice bath.

-

Add triethylamine (2.1 equivalents) to the solution.

-

In a separate flask, prepare a solution of triphosgene (0.36 equivalents) in anhydrous DCM.

-

Add the triphosgene solution dropwise to the cooled hydrazide solution over 30-45 minutes, maintaining the temperature below 5 °C.[8]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 16-24 hours.

-

Monitor the reaction by TLC. Upon completion, quench the reaction by the slow addition of water.

-

Separate the organic layer, and wash successively with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain 5-(4-fluorophenyl)-1,3,4-oxadiazol-2(3H)-one.

Method B: Cyclization using 1,1'-Carbonyldiimidazole (CDI)

1,1'-Carbonyldiimidazole (CDI) is another excellent carbonylating agent that offers a milder and often more straightforward alternative to phosgene-based reagents. It is a moisture-sensitive solid that reacts with nucleophiles to introduce a carbonyl group, releasing two equivalents of imidazole. The reaction can often be performed as a one-pot procedure.

The reaction with CDI is believed to proceed through the formation of an N-acylimidazole intermediate. The more nucleophilic terminal nitrogen of the hydrazide attacks the carbonyl carbon of CDI. This is followed by an intramolecular nucleophilic attack of the other nitrogen atom onto the newly formed carbonyl group, leading to the cyclized product and the release of imidazole.

Caption: Proposed mechanism for CDI-mediated cyclization.

Materials:

-

4-Fluorobenzohydrazide

-

1,1'-Carbonyldiimidazole (CDI)

-

Triethylamine (Et₃N)

-

Anhydrous Tetrahydrofuran (THF)

-

1 M Hydrochloric Acid (HCl)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine

Procedure:

-

In a dry round-bottom flask under an inert atmosphere, dissolve 4-fluorobenzohydrazide (1 equivalent) in anhydrous THF.

-

Add triethylamine (1 equivalent) to the solution.

-

Add CDI (1.4 equivalents) in one portion to the stirred solution at room temperature.

-

Stir the resulting mixture for 24 hours at room temperature.

-

Monitor the reaction by TLC. After completion, remove the solvent under reduced pressure.

-

Dissolve the residue in diethyl ether or ethyl acetate.

-

Wash the organic layer with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield 5-(4-fluorophenyl)-1,3,4-oxadiazol-2(3H)-one.

Comparative Analysis and Data Summary

Both the triphosgene and CDI methods are effective for the synthesis of 5-(4-fluorophenyl)-1,3,4-oxadiazol-2(3H)-one. The choice of method often depends on factors such as reagent availability, safety considerations, and desired reaction scale.

| Feature | Triphosgene Method | CDI Method |

| Reagent Handling | Triphosgene is a toxic solid that releases phosgene upon decomposition. Requires careful handling in a fume hood. | CDI is a moisture-sensitive solid but is generally considered safer to handle than triphosgene. |

| Reaction Conditions | Typically requires low temperatures initially, followed by stirring at room temperature. | Can be performed at room temperature. |

| Byproducts | Triethylammonium chloride, which precipitates and can be filtered off. | Imidazole, which is generally soluble and removed during aqueous workup. |

| Yields | Generally high yields are reported for similar transformations. | Moderate to excellent yields are achievable. |

Expected Characterization Data for 5-(4-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one:

-

Appearance: White to off-white solid

-

Molecular Formula: C₈H₅FN₂O₂

-

Molecular Weight: 180.14 g/mol

-

¹H NMR (DMSO-d₆): Expected signals for the aromatic protons of the 4-fluorophenyl group (typically two doublets of triplets or multiplets) and a broad singlet for the N-H proton.

-

¹³C NMR (DMSO-d₆): Expected signals for the carbonyl carbon (~155-160 ppm), the C5 carbon of the oxadiazole ring (~150-155 ppm), and the carbons of the 4-fluorophenyl ring, showing characteristic C-F coupling.[9][10]

-

IR (KBr, cm⁻¹): Characteristic peaks for N-H stretching (~3200-3400 cm⁻¹), C=O stretching (~1750-1780 cm⁻¹), and C-F stretching (~1100-1200 cm⁻¹).

Conclusion

The synthesis of 5-(4-fluorophenyl)-1,3,4-oxadiazol-2(3H)-one is a well-established process that can be reliably achieved through the cyclization of 4-fluorobenzohydrazide. This guide has detailed two robust methods utilizing triphosgene and 1,1'-carbonyldiimidazole as carbonylating agents. By understanding the underlying mechanisms and adhering to the detailed experimental protocols, researchers can efficiently produce this valuable heterocyclic building block for application in drug discovery and development. The choice between the two presented methods will depend on the specific laboratory capabilities and safety protocols in place. Both routes, however, provide a solid foundation for accessing this important molecular scaffold.

References

-

Synthetic Transformation of 4-fluorobenzoic Acid to 4-fluorobenzohydrazide Schiff Bases and 1,3,4-Oxadiazole Analogs having DPPH Radical Scavenging Potential. (2022). Letters in Drug Design & Discovery, 20(12). Available at: [Link]

-

Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. (2020). Global Scientific Journal, 8(11). Available at: [Link]

-

Synthesis of Oxadiazolones with Hydrazides: The Mechanism and the Sensing Application as Sensitive, Rapid, and Visual Fluorescent Sensors for Phosgene. (2019). Organic Letters, 21(23), 9497–9501. Available at: [Link]

-

2-Hydroxy-N′-(4-fluorobenzoyl)benzohydrazide. (2018). Molbank, 2018(4), M1014. Available at: [Link]

-

Chemical synthesis, spectroscopic analysis, antioxidant, and antimicrobial activities of some hydrazones derived from 4-fluorobenzohydrazide. (2020). Journal of the Serbian Chemical Society, 85(5), 639-651. Available at: [Link]

-

Cyclization of Hydrazones of 2-Acetyl-1-naphthol and 1-Acetyl-2-naphthol with Triphosgene. Synthesis of Spiro Naphthoxazine Dimers. (2009). Molecules, 14(6), 2136-2146. Available at: [Link]

-

Antituberculosis activity of hydrazones derived from 4-fluorobenzoic acid hydrazide. (2008). Bioorganic & Medicinal Chemistry Letters, 18(11), 3235-3239. Available at: [Link]

-

S,S-Di(pyridin-2-yl)carbonodithioate (DPDTC) for the Reduction of Carboxylic Acids. (2024). Organic Syntheses, 101, 274-291. Available at: [Link]

-

Facile synthesis of 3-amino-5-aryl-1,2,4-oxadiazoles via PIDA-mediated intramolecular oxidative cyclization. (2019). Tetrahedron Letters, 60(27), 1786-1789. Available at: [Link]

-

Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. (2020). Global Scientific Journal, 8(11). Available at: [Link]

-

CAS List Page 20-3132501 to 3150000. (n.d.). CMO, CDMO Synthesis company. Available at: [Link]

-

A Hydrazine- and Phosgene-Free Synthesis of Tetrazinanones, Precursors to 1,5-Dialkyl-6-Oxoverdazyl Radicals. (2011). The Journal of Organic Chemistry, 76(15), 6377-6382. Available at: [Link]

-

Regioselective synthesis of 1,3,5-trisubstituted pyrazoles by the reaction of n-monosubstituted hydrazones with nitroolefins. (2005). Organic Syntheses, 81, 1-10. Available at: [Link]

-

Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. (2022). Journal of Chemical Reviews, 4(3), 255-274. Available at: [Link]

-

Synthesis of 4-fluoro-3-bromobenzoic acid methyl ester. (n.d.). PrepChem.com. Available at: [Link]

-

Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. (2025). Bentham Open, The Open Chemistry Journal, 18(1). Available at: [Link]

-

1H and 13C NMR Spectra. (n.d.). The Royal Society of Chemistry. Available at: [Link]

-

1 H and 13 C NMR characterization of 1,3,4-oxadiazole derivatives. (2018). Preprints. Available at: [Link]

-

A decade review of triphosgene and its applications in organic reactions. (2020). Tetrahedron, 76(47), 131553. Available at: [Link]

-

Cholyl 1,3,4-oxadiazole hybrid compounds: design, synthesis and antimicrobial assessment. (2019). Beilstein Journal of Organic Chemistry, 15, 2396-2404. Available at: [Link]

- Process for the synthesis of cyclic carbamates. (2015). US Patent 8,969,550.

-

13 C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. (2018). Preprints. Available at: [Link]

-

1-tert-butyl-3-(furan-2-yl)-1H-pyrazol-5-amine. (n.d.). Chem-Space.com. Available at: [Link]

-

(1-(4-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenyl)-1H-1,2,3-triazol-4-yl)-methylenyls α,ω-Bisfunctionalized 3- and 4-PEG: Synthesis and Photophysical Studies. (2023). Molecules, 28(13), 5227. Available at: [Link]

-

3-[5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl). (2008). Acta Crystallographica Section E: Structure Reports Online, 64(Pt 8), o1359. Available at: [Link]

-

Triphosgene and its Application in Organic Synthesis. (2014). Current Organic Synthesis, 11(4), 536-559. Available at: [Link]

-

A decade review of triphosgene and its applications in organic reactions. (2020). Tetrahedron, 76(47), 131553. Available at: [Link]

-

Cyclisation reaction through hydrazine. (2018). Chemistry Stack Exchange. Available at: [Link]

-

Solid phase synthesis of cyclic peptides by oxidative cyclative cleavage of an aryl hydrazide linker—Synthesis of stylostatin 1. (2003). Tetrahedron Letters, 44(3), 531-534. Available at: [Link]

-

Synthesis and identification of some derivatives of 1,3,4-thiadiazole. (2017). Journal of Chemical and Pharmaceutical Research, 9(10), 127-135. Available at: [Link]

-

2-Substituted-3-(5-Substituted-1,3,4-oxadiazol/thiadiazol-2-yl) Thiazolidin-4-one Derivatives: Synthesis, Anticancer, Antimicrobial, and Antioxidant Potential. (2023). Pharmaceuticals, 16(6), 805. Available at: [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. 酮 - 凯美商城-化学品电商综合服务平台 [bjchemical.com]

- 3. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. globalscientificjournal.com [globalscientificjournal.com]

- 6. echemi.com [echemi.com]

- 7. Synthesis of Oxadiazolones with Hydrazides: The Mechanism and the Sensing Application as Sensitive, Rapid, and Visual Fluorescent Sensors for Phosgene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

A Technical Guide to the Chemical Profile of 5-(4-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 1,3,4-oxadiazole scaffold is a cornerstone in modern medicinal chemistry, recognized for its metabolic stability and versatile biological activity.[1] This guide provides an in-depth technical examination of a key derivative, 5-(4-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one. This compound serves not only as a pharmacologically relevant molecule in its own right but also as a critical intermediate in the synthesis of advanced therapeutics and agrochemicals.[2] We will dissect its physicochemical properties, spectral signature, synthesis, and reactivity, offering field-proven insights into its application for drug discovery and development. The inclusion of a strategic fluorine atom on the phenyl ring significantly influences the molecule's electronic properties and pharmacokinetic profile, making it a subject of considerable interest.

Core Physicochemical and Structural Properties

5-(4-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one is a heterocyclic compound featuring a central 1,3,4-oxadiazole ring system. The structure is characterized by a carbonyl group at the 2-position and a 4-fluorophenyl substituent at the 5-position. The presence of the N-H proton at the 3-position imparts acidic character and provides a key site for synthetic modification.

The fluorine substituent is a critical feature. Its high electronegativity acts as a weak electron-withdrawing group, influencing the overall electron density of the aromatic system. In a drug development context, fluorine substitution is a well-established strategy to enhance metabolic stability by blocking potential sites of oxidative metabolism and to improve binding affinity with target proteins through favorable electrostatic interactions.[2]

Figure 1: Chemical Structure of the Topic Compound.

| Property | Value | Source |

| Molecular Formula | C₈H₅FN₂O₂ | [3] |

| Molecular Weight | 180.14 g/mol | [2] |

| CAS Number | 121649-18-1 | [4] |

| Appearance | White to off-white solid (predicted) | - |

| Solubility | Soluble in DMSO, DMF, moderately soluble in alcohols, poorly soluble in water (predicted) | - |

| Canonical SMILES | O=C1NN=C(C2=CC=C(F)C=C2)O1 | [5] |

| InChI Key | InChI=1S/C8H5FN2O2/c9-6-3-1-5(2-4-6)7-10-11-8(12)13-7/h1-4H | [5] |

Synthesis and Mechanistic Considerations

The synthesis of 1,3,4-oxadiazol-2(3H)-ones is a well-established process in heterocyclic chemistry, typically involving the cyclization of a corresponding benzoyl hydrazide.[6] The pathway provides a reliable and scalable method for producing the core scaffold.

Figure 2: General Synthetic Workflow.

Protocol: Synthesis of 5-(4-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one

This protocol is a representative synthesis adapted from general procedures for 1,3,4-oxadiazole formation.[6][7]

Step 1: Synthesis of 4-Fluorobenzoyl Hydrazide

-

Esterification: To a solution of 4-fluorobenzoic acid (1 eq) in methanol (10 volumes), add concentrated sulfuric acid (0.1 eq) catalytically. Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Causality: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. Refluxing drives the equilibrium towards the ester product by removing water.

-

-

Work-up: After cooling, neutralize the mixture with a saturated sodium bicarbonate solution and extract the product with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield methyl 4-fluorobenzoate.

-

Hydrazinolysis: Dissolve the crude methyl 4-fluorobenzoate (1 eq) in ethanol (10 volumes) and add hydrazine hydrate (1.5-2.0 eq). Reflux the mixture for 6-8 hours.

-

Causality: Hydrazine is a potent nucleophile that readily displaces the methoxy group of the ester to form the stable hydrazide. The excess hydrazine ensures the reaction goes to completion.

-

-

Isolation: Cool the reaction mixture to room temperature. The solid 4-fluorobenzoyl hydrazide typically precipitates. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

Step 2: Cyclocondensation to form the 1,3,4-Oxadiazolone Ring

-

Reaction Setup: In a well-ventilated fume hood, dissolve 4-fluorobenzoyl hydrazide (1 eq) in a suitable solvent like tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath.

-

Cyclization: Add a base, such as triethylamine (2.2 eq), followed by the slow, portion-wise addition of a carbonyl source like triphosgene (0.4 eq).

-

Causality: Triphosgene serves as a safe and solid source of phosgene. The base deprotonates the hydrazide, increasing its nucleophilicity to attack the electrophilic carbonyl carbon of the phosgene equivalent, initiating the cyclization cascade. The reaction is performed at 0 °C to control the exothermic reaction and minimize side products.

-

-

Work-up and Purification: Allow the reaction to warm to room temperature and stir for 12-16 hours. Quench the reaction with water and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final compound.

Spectral Characterization Profile

While specific experimental spectra for this exact molecule are not widely published, its spectral characteristics can be reliably predicted based on its structure and data from closely related analogs.[7][8]

| Technique | Expected Features |

| ¹H NMR | - Aromatic Protons: Two sets of signals between δ 7.0-8.2 ppm, likely appearing as two doublets or a complex multiplet due to ¹H-¹⁹F coupling. Protons ortho to the fluorine will show coupling to fluorine. - N-H Proton: A broad singlet, typically downfield (> δ 10 ppm), which is exchangeable with D₂O. |

| ¹³C NMR | - Aromatic Carbons: Signals in the δ 115-165 ppm range. The carbon directly bonded to fluorine (C4) will appear as a doublet with a large ¹JCF coupling constant. Other aromatic carbons will show smaller through-bond C-F couplings. - Oxadiazole Carbons: Two distinct signals for the C=O (δ ~155-165 ppm) and the C5 carbon attached to the phenyl ring (δ ~150-160 ppm). |

| IR (KBr, cm⁻¹) | - N-H Stretch: A broad absorption band around 3100-3300 cm⁻¹. - C=O Stretch: A strong, sharp absorption band around 1750-1780 cm⁻¹ (characteristic of a cyclic urea/carbonate). - C=N Stretch: Absorption around 1600-1650 cm⁻¹. - C-O-C Stretch: Absorption in the fingerprint region, typically around 1050-1200 cm⁻¹. - C-F Stretch: A strong absorption around 1150-1250 cm⁻¹. |

| Mass Spec (EI) | - Molecular Ion (M⁺): A prominent peak at m/z = 180. - Key Fragments: Expect fragmentation patterns corresponding to the loss of CO, N₂, and cleavage of the fluorophenyl group (m/z = 95). |

Reactivity and Derivatization Potential

The primary site of reactivity on the 5-(4-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one scaffold is the acidic proton on the N3 nitrogen. Deprotonation with a suitable base generates a nucleophilic anion that can readily participate in substitution reactions. This provides a straightforward entry point for creating diverse chemical libraries for structure-activity relationship (SAR) studies.

Figure 3: N-Alkylation Reactivity Pathway. (Note: Images are placeholders for chemical structures).

Protocol: N-Alkylation at the 3-Position

-

Deprotonation: Dissolve 5-(4-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one (1 eq) in a polar aprotic solvent such as DMF or acetonitrile. Add a base like potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.1 eq). Stir the mixture at room temperature for 30-60 minutes.

-

Causality: A strong base is required to deprotonate the weakly acidic N-H proton, generating the corresponding anion. NaH is a non-nucleophilic base ideal for this purpose, while K₂CO₃ is a milder, safer alternative often sufficient for activation.

-

-

Alkylation: Add the desired alkylating agent (e.g., an alkyl halide like iodomethane or benzyl bromide, 1.1 eq) to the reaction mixture. The reaction can be stirred at room temperature or gently heated (e.g., to 50-60 °C) to increase the rate.

-

Monitoring and Work-up: Monitor the reaction progress by TLC. Upon completion, pour the reaction mixture into ice water to precipitate the product and quench any unreacted reagents.

-

Purification: Collect the solid product by filtration. If necessary, purify further by column chromatography or recrystallization to obtain the pure N-alkylated derivative.

Biological Significance and Applications

The 1,3,4-oxadiazole ring is considered a bioisostere of ester and amide functionalities, offering improved resistance to hydrolysis and a rigid conformation that can enhance receptor binding. Derivatives of this scaffold have demonstrated a remarkable breadth of pharmacological activities.[9][10]

-

Anticancer: Numerous 1,3,4-oxadiazole derivatives have been reported as potent anticancer agents, acting through various mechanisms such as inhibition of telomerase, tubulin polymerization, and receptor tyrosine kinases.[11][12]

-

Antimicrobial: The scaffold is present in compounds with significant antibacterial and antifungal activity.[1][13]

-

Anti-inflammatory: Certain derivatives have shown potent anti-inflammatory effects, comparable to standard drugs like indomethacin in preclinical models.[1]

-

Anticonvulsant: The structural motif has been successfully incorporated into novel anticonvulsant agents.[14]

Specifically, 5-(4-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one is a valuable building block.[2] Its derivatization at the N3-position allows for the systematic exploration of chemical space, enabling medicinal chemists to fine-tune properties like solubility, cell permeability, and target affinity to optimize lead compounds in drug discovery programs.

Conclusion

5-(4-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one is a heterocyclic compound of significant strategic value. Its robust and scalable synthesis, combined with the predictable reactivity of its N-H proton, makes it an ideal platform for generating compound libraries. The inherent biological relevance of the 1,3,4-oxadiazole core, augmented by the favorable pharmacokinetic properties imparted by the 4-fluorophenyl group, positions this molecule as a high-value intermediate for the next generation of pharmaceuticals and specialized chemicals. This guide provides the foundational chemical knowledge necessary for researchers to effectively utilize this scaffold in their scientific endeavors.

References

Sources

- 1. mdpi.com [mdpi.com]

- 2. 5-(2-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one [myskinrecipes.com]

- 3. 5-(4-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one | C8H5FN2O2 | CID 2535079 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5-(4-FLUOROPHENYL)-1,3,4-OXADIAZOL-2(3H)-ONE | 121649-18-1 [chemicalbook.com]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. healthinformaticsjournal.com [healthinformaticsjournal.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ajrconline.org [ajrconline.org]

- 10. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biointerfaceresearch.com [biointerfaceresearch.com]

- 13. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. jchemrev.com [jchemrev.com]

Spectroscopic and Structural Elucidation of 5-(4-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for 5-(4-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The 1,3,4-oxadiazole scaffold is a recognized pharmacophore, and its derivatives have demonstrated a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] This guide is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of the structural characterization of this specific fluorinated derivative.

Molecular Structure and Synthesis Overview

The structural integrity and purity of a synthesized compound are paramount for its progression in the drug discovery pipeline. Spectroscopic techniques are the cornerstone of this verification process. The title compound, 5-(4-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one, possesses a key fluorophenyl moiety attached to a 1,3,4-oxadiazolone ring.

A common and effective route for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles involves the cyclization of a suitable precursor, often an acylhydrazide, with a cyclizing agent.[4] A plausible synthetic pathway for 5-(4-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one is outlined below. The successful synthesis and purification of the target compound are confirmed through the spectroscopic methods detailed in the subsequent sections.

Caption: A representative synthetic workflow for 5-(4-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one.

Spectroscopic Characterization

The structural confirmation of 5-(4-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one is achieved through a combination of Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The analysis of 1,3,4-oxadiazole derivatives typically reveals characteristic absorption bands for the carbonyl group (C=O), the carbon-nitrogen double bond (C=N), and the carbon-oxygen-carbon (C-O-C) ether linkage within the heterocyclic ring.[5][6]

Experimental Protocol: FT-IR Spectroscopy

-

Sample Preparation: A small amount of the purified solid sample is intimately mixed with spectroscopic grade potassium bromide (KBr).

-

Pellet Formation: The mixture is then compressed under high pressure to form a thin, transparent pellet.

-

Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded over a range of 4000-400 cm⁻¹.

-

Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption peaks corresponding to the functional groups of the target molecule.

Expected FT-IR Data Summary

| Wavenumber (cm⁻¹) | Functional Group | Description |

| ~3200-3100 | N-H Stretch | Broad peak indicative of the N-H bond in the oxadiazolone ring. |

| ~1750-1700 | C=O Stretch (Carbonyl) | Strong, sharp absorption characteristic of the carbonyl group within the five-membered ring.[7] |

| ~1610-1580 | C=N Stretch (Imine) | Absorption corresponding to the carbon-nitrogen double bond in the oxadiazole ring. |

| ~1250-1200 | C-O-C Stretch (Ether) | Characteristic stretching vibration of the ether linkage within the oxadiazole ring. |

| ~1160-1140 | C-F Stretch (Aromatic) | Strong absorption due to the carbon-fluorine bond on the phenyl ring. |

| ~1500 and ~1450 | C=C Stretch (Aromatic) | Peaks associated with the carbon-carbon double bond stretching in the phenyl ring. |

| ~840-810 | C-H Bend (Aromatic) | Out-of-plane bending for the para-substituted phenyl ring. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule. For 5-(4-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one, both ¹H and ¹³C NMR are essential for structural confirmation.[4][8]

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: The purified compound is dissolved in a deuterated solvent, such as Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).

-

Data Acquisition: The sample is placed in an NMR tube and inserted into the NMR spectrometer. ¹H and ¹³C NMR spectra are acquired using a standard high-resolution instrument (e.g., 400 MHz).

-

Data Analysis: Chemical shifts (δ), coupling constants (J), and integration values are analyzed to assign the signals to the respective protons and carbons in the molecule.

Expected ¹H NMR Data Summary

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.0-11.0 | Singlet | 1H | N-H proton of the oxadiazolone ring. |

| ~7.9-8.1 | Multiplet | 2H | Aromatic protons ortho to the C-F bond. |

| ~7.2-7.4 | Multiplet | 2H | Aromatic protons meta to the C-F bond. |

Expected ¹³C NMR Data Summary

| Chemical Shift (δ, ppm) | Assignment |

| ~165-160 | C5 carbon of the oxadiazole ring.[9] |

| ~160-155 | C2 carbon (C=O) of the oxadiazolone ring.[9] |

| ~164 (d, ¹JCF ≈ 250 Hz) | Aromatic carbon directly attached to the fluorine atom. |

| ~130 (d, ³JCF ≈ 9 Hz) | Aromatic carbons ortho to the fluorine atom. |

| ~116 (d, ²JCF ≈ 22 Hz) | Aromatic carbons meta to the fluorine atom. |

| ~125 (d, ⁴JCF ≈ 3 Hz) | Aromatic carbon attached to the oxadiazole ring. |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. The fragmentation pattern provides valuable structural information. For 1,3,4-oxadiazole derivatives, fragmentation often involves cleavage of the heterocyclic ring.[10][11]

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: A dilute solution of the sample is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source.

-

Ionization: The sample is ionized to produce molecular ions ([M+H]⁺ or [M-H]⁻).

-

Mass Analysis: The mass-to-charge ratio (m/z) of the ions is determined.

-

Fragmentation (MS/MS): The molecular ion is fragmented, and the m/z of the resulting fragment ions are analyzed to elucidate the structure.

Expected Mass Spectrometry Data

-

Molecular Ion Peak: [M+H]⁺ at m/z = 181.04 or [M-H]⁻ at m/z = 179.03 for C₈H₅FN₂O₂.

-

Major Fragmentation Pathways:

Caption: A plausible mass spectrometry fragmentation pathway for 5-(4-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one.

Interpretation of Fragmentation:

The initial loss of carbon monoxide (CO) from the molecular ion is a common fragmentation pathway for oxadiazolones. Subsequent loss of a nitrogen molecule (N₂) and further fragmentation of the fluorophenyl ring are also expected.

Conclusion

The comprehensive spectroscopic analysis presented in this guide provides a robust framework for the structural elucidation of 5-(4-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one. The combination of FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry allows for unambiguous confirmation of the molecular structure and purity, which are critical for its potential application in drug discovery and development. The data and protocols outlined herein serve as a valuable resource for researchers working with this and related heterocyclic compounds.

References

- GC-MS and FTIR characterization of 1,3,4-oxadiazole from Biophytum sensitivum with potential cardiovascular applic

- FTIR spectra of the three oxadiazole derivatives. (n.d.).

- 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Comput

- IR-spectral data of 2,5-disubstituted 1,3,4-oxadiazoles. (n.d.).

- Crystal engineering with 1,3,4-oxadiazole derivatives: on the importance of CH⋯N and CH⋯π interactions. (2023). CrystEngComm (RSC Publishing).

- 1H NMR, 13C NMR, and HMBC Spectra Supplementary Information (SI) for Chemical Science. (n.d.). The Royal Society of Chemistry.

- 1H and 13C NMR characterization of 1,3,4-oxadiazole derivatives. (n.d.).

- 13C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. (n.d.).

- 5-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}pyrazolo[1,5-a]pyrazin-4(5H). (n.d.). AK Scientific.

- 1H and 13C NMR Spectra. (n.d.). The Royal Society of Chemistry.

-

Synthesis and Screening of New[4][5][6]Oxadiazole,[1][5][6]Triazole, and[1][5][6]Triazolo[4,3-b][1][5][6]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116). (2021). NIH.

- Synthesis and characterization of 5-aryl-1,3,4-oxadiazole-2(3h)thione derivatives. (2020). Journal of Applied Pharmaceutical Research.

- Mass spectrometric analysis of 1,2,4-Oxadiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. (n.d.).

- (1-(4-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenyl)-1H-1,2,3-triazol-4-yl)-methylenyls α,ω-Bisfunctionalized 3- and 4-PEG: Synthesis and Photophysical Studies. (2023). NIH.

- Possible fragmentation pattern of 4H-1,3,5-oxadiazines 4. (n.d.).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Crystal engineering with 1,3,4-oxadiazole derivatives: on the importance of CH⋯N and CH⋯π interactions - CrystEngComm (RSC Publishing) DOI:10.1039/D3CE00944K [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. updatepublishing.com [updatepublishing.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Screening of New [1,3,4]Oxadiazole, [1,2,4]Triazole, and [1,2,4]Triazolo[4,3-b][1,2,4]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

5-(4-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one mechanism of action

An In-Depth Technical Guide on the Core Mechanism of Action: 5-(4-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one

Executive Summary

The 1,3,4-oxadiazole ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its favorable physicochemical properties and its ability to engage in critical hydrogen bonding interactions with biological macromolecules.[1][2] As a bioisostere of amides and esters, it is present in numerous pharmacologically active agents with a wide array of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities.[3][4][5] This guide focuses on a specific derivative, 5-(4-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one, synthesizing evidence from structurally related analogs to elucidate its primary and potential secondary mechanisms of action. While research on this exact molecule is specific, compelling evidence points towards two principal, non-mutually exclusive mechanisms: potent inhibition of the Wnt signaling antagonist Notum carboxylesterase and modulation of the NLRP3 inflammasome. This document provides a detailed exploration of these pathways, supported by validated experimental protocols and workflow visualizations to empower researchers in the fields of chemical biology and drug development.

The 1,3,4-Oxadiazol-2(3H)-one Scaffold: A Profile

The core structure of 5-(4-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one features a five-membered 1,3,4-oxadiazole ring, substituted with a 4-fluorophenyl group at the 5-position and featuring a ketone at the 2-position, existing in its tautomeric 2-hydroxy form. This arrangement confers a degree of acidic character to the ring's N-H proton, a feature critical for its molecular interactions.[6]

The scaffold's utility in drug design is enhanced by its metabolic stability and its capacity to act as a rigid linker, positioning substituent groups in precise orientations for optimal target engagement. The broad biological activities reported for this class of compounds underscore its versatility and therapeutic potential.[1][7]

Primary Mechanism of Action: Inhibition of Notum Carboxylesterase and Activation of Wnt Signaling

The most direct and compelling evidence for the mechanism of this compound class comes from structure-based drug design programs targeting Notum, a secreted carboxylesterase that acts as a crucial negative regulator of the Wnt signaling pathway.[8]

The Role of Notum in Wnt Pathway Regulation

The Wnt signaling pathway is fundamental to embryonic development and adult tissue homeostasis. Its dysregulation is a known driver of diseases, including cancer and osteoporosis.[8] Wnt proteins are activated by a post-translational modification: the addition of a palmitoleoyl group, which is essential for their binding to the Frizzled receptor complex. Notum functions by hydrolyzing and removing this lipid moiety from Wnt proteins, rendering them inactive and thus suppressing the downstream signaling cascade that leads to the nuclear accumulation of β-catenin and activation of TCF/LEF target genes.[8] Inhibition of Notum, therefore, represents a therapeutic strategy to restore or enhance Wnt signaling.

Discovery of 5-Phenyl-1,3,4-oxadiazol-2(3H)-ones as Notum Inhibitors

A crystallographic fragment screening campaign identified a 1,2,3-triazole fragment as a starting point for optimization. Subsequent structure-based design led to the identification of the 1,3,4-oxadiazol-2(3H)-one ring as a "breakthrough" scaffold.[8] This core demonstrated significantly improved Notum inhibition and possessed superior physicochemical properties. The 5-phenyl substituted derivative, a close analog of the topic compound, was shown to be a potent inhibitor. Screening of compound 23dd (a preferred example from this class) in a cell-based TCF/LEF reporter gene assay confirmed its ability to restore Wnt signaling activation in the presence of Notum.[8] The mechanism involves the inhibitor binding to the active site of the Notum enzyme, preventing it from deacylating Wnt proteins.

Caption: Wnt/Notum signaling pathway and point of inhibition.

Secondary Mechanism of Action: Modulation of the NLRP3 Inflammasome

A distinct line of research has identified the 1,3,4-oxadiazol-2-one scaffold as a potent inhibitor of the NLRP3 inflammasome, a key component of the innate immune system involved in inflammatory diseases.[6]

The NLRP3 Inflammasome Activation Cascade

The NLRP3 inflammasome is a multi-protein complex that responds to a variety of danger signals, including pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). Its activation occurs in two steps: a "priming" step, typically initiated by Toll-like receptor (TLR) signaling, which upregulates the expression of NLRP3 and pro-IL-1β; and an "activation" step, triggered by stimuli like ATP or crystalline substances, which leads to the assembly of the inflammasome complex (NLRP3, ASC, pro-caspase-1). This assembly facilitates the auto-cleavage of pro-caspase-1 into active caspase-1, which then cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms and induces a form of inflammatory cell death called pyroptosis.[6]

Oxadiazol-2-one as a Sulfonylurea Bioisostere in NLRP3 Inhibitors

Researchers successfully replaced the central sulfonylurea moiety in a known class of NLRP3 inhibitors with various heterocycles, including 1,3,4-oxadiazol-2-one.[6] A derivative from this series, compound 5 (INF200) , demonstrated promising results by maintaining critical interactions within the NACHT domain of the NLRP3 protein. It effectively prevented NLRP3-dependent pyroptosis and reduced IL-1β release in human macrophages, indicating direct inhibition of the inflammasome assembly or activation.[6]

Caption: NLRP3 inflammasome activation and point of inhibition.

Broad-Spectrum Anticancer Activity

Derivatives of 5-phenyl-1,3,4-oxadiazole have consistently demonstrated broad-spectrum cytotoxic activity against a range of human cancer cell lines. While this is a general property of the wider chemical class, it provides important context for the therapeutic potential of 5-(4-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one. The precise mechanism for this cytotoxicity can be multifactorial, potentially involving the inhibition of targets beyond Notum or NLRP3, such as tubulin polymerization or telomerase.[7][9]

| Compound Class/Derivative | Cancer Cell Line | IC50 Value (µM) | Putative Target/Effect | Reference |

| Phenyl-oxadiazole derivative 15a | Colo-205 (Colon) | 0.10 | Cytotoxicity | [10] |

| Phenyl-oxadiazole derivative 15a | MCF-7 (Breast) | 0.24 | Cytotoxicity | [10] |

| Phenyl-oxadiazole derivative 15a | A2780 (Ovarian) | 0.11 | Cytotoxicity | [10] |

| 3,4,5-trimethoxy substituted oxadiazole 43 | DU-45 (Prostate) | 0.118 | Tubulin Polymerization | [9] |

| (4-Fluorophenyl)indolizinyl-oxadiazole 9n | MCF-7 (Breast) | 8.52 | Cytotoxicity | [11][12] |

| Quinoline-oxadiazole-thione 67 | HepG2, SGC-7901, MCF-7 | 0.8 | Telomerase Inhibition | [7] |

This table summarizes data from related but not identical compounds to illustrate the general anticancer potential of the oxadiazole scaffold.

Experimental Protocols for Mechanism Elucidation

To rigorously investigate the mechanism of action of 5-(4-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one, a series of validated assays are required. The following protocols provide a framework for confirming target engagement and cellular effects.

Experimental Workflow Overview

A logical progression of experiments is crucial for validating a proposed mechanism of action. The workflow should begin with direct biochemical assays on the purified target, followed by cell-based assays to confirm target engagement in a physiological context and measure downstream consequences.

Caption: Logical workflow for mechanism of action validation.

Protocol: Cellular Wnt Signaling Assay (TCF/LEF Reporter)

Objective: To determine if the compound can rescue Wnt signaling in the presence of Notum.

Principle: This assay uses a cell line (e.g., HEK293T) stably transfected with a luciferase reporter gene under the control of a TCF/LEF responsive promoter. Activation of the Wnt pathway leads to luciferase expression, which can be quantified by luminescence.

Methodology:

-

Cell Seeding: Seed TCF/LEF-luciferase reporter cells in a 96-well white, clear-bottom plate and allow them to adhere overnight.

-

Conditioned Media Preparation: Prepare conditioned media containing Wnt3a and recombinant Notum protein.

-

Compound Treatment: Serially dilute 5-(4-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one to desired concentrations in culture media.

-

Assay Execution:

-

Remove growth media from cells.

-

Add the Wnt3a/Notum conditioned media to the cells.

-

Immediately add the serially diluted compound to the respective wells.

-

Controls: Include wells with: (a) Wnt3a only (Max signal), (b) Wnt3a + Notum (Min signal), (c) Vehicle (DMSO) control.

-

-

Incubation: Incubate the plate for 16-24 hours at 37°C, 5% CO₂.

-

Luminescence Reading: Add a luciferase substrate reagent (e.g., Bright-Glo™) to each well and measure luminescence on a plate reader.

-

Data Analysis: Normalize the data to controls and plot a dose-response curve to determine the EC50 for Wnt pathway rescue.

Protocol: NLRP3 Inflammasome Activation Assay

Objective: To measure the inhibitory effect of the compound on NLRP3-mediated IL-1β secretion.

Principle: Differentiated human THP-1 macrophages are first primed with LPS to induce expression of pro-IL-1β and NLRP3. The inflammasome is then activated with ATP or MSU, and the amount of secreted IL-1β in the supernatant is quantified by ELISA.

Methodology:

-

Cell Differentiation: Culture THP-1 monocytes with phorbol 12-myristate 13-acetate (PMA) for 48-72 hours to differentiate them into adherent macrophages.

-

Compound Pre-incubation: Replace media with fresh serum-free media and pre-incubate the cells with serial dilutions of the test compound for 1 hour.

-

Priming (Signal 1): Add LPS (1 µg/mL) to all wells (except the unstimulated control) and incubate for 3 hours.

-

Activation (Signal 2): Add an NLRP3 agonist, such as ATP (5 mM) or MSU crystals (200 µg/mL), to the wells and incubate for another 1-6 hours.

-

Supernatant Collection: Carefully collect the cell culture supernatant from each well.

-

Quantification: Measure the concentration of IL-1β in the supernatant using a commercial Human IL-1β ELISA kit, following the manufacturer's instructions.

-

Data Analysis: Calculate the percentage inhibition of IL-1β release for each compound concentration relative to the vehicle-treated control and determine the IC50. A parallel MTT or LDH assay should be run to rule out cytotoxicity as the cause of reduced cytokine levels.[6][13]

Conclusion and Future Directions

The available body of evidence strongly suggests that 5-(4-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one and its close analogs are potent, biologically active molecules with at least two well-supported mechanisms of action. The primary mechanism, based on direct structure-activity relationship studies, is the inhibition of Notum carboxylesterase, leading to the potentiation of Wnt signaling. A compelling secondary mechanism is the inhibition of the NLRP3 inflammasome.

Future research should focus on:

-

Direct Target Engagement Studies: Employing techniques like Cellular Thermal Shift Assay (CETSA) or co-crystallography to definitively confirm the binding of 5-(4-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one to both Notum and NLRP3.

-

Selectivity Profiling: Screening the compound against a broad panel of enzymes and receptors to understand its selectivity profile and identify potential off-targets.

-

In Vivo Validation: Testing the compound in relevant animal models of diseases where Wnt signaling or NLRP3 inflammasome activity is dysregulated (e.g., specific cancers, inflammatory disorders) to validate the therapeutic hypothesis.

This guide provides a robust framework for understanding and further investigating the intricate pharmacology of this promising chemical entity.

References

- Biological activity of oxadiazole and thiadiazole derivatives - PMC. (n.d.). PubMed Central.

- Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC. (n.d.). PubMed Central.

- An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. (2023). Pharmaceuticals.

- The Oxadiazole Antibacterials - PMC. (n.d.). NIH.

- Synthesis and Biological Evaluation of (4-Fluorophenyl) (1-(5-phenyl-1,3,4-oxadiazol-2-yl)indolizin-3-yl)methanone Derivatives a. (2022). ResearchGate.

- 5-Phenyl-1,3,4-oxadiazol-2(3H)-ones are potent inhibitors of Notum carboxylesterase activity identified by the optimization of a. (n.d.). UCL Discovery.

- (PDF) Synthesis and Biological Evaluation of (4-Fluorophenyl)(1-(5-phenyl-1,3,4-oxadiazol-2-yl)indolizin-3-yl)methanone Derivatives as Anti-cancer and Antimicrobial Agents. (n.d.). ResearchGate.

- The Development of UM-203, A Reversible Covalent STING Antagonist. (n.d.). ACS Publications.

- Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives. (n.d.). Taylor & Francis Online.

- Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). MDPI.

- 1,3,4-Oxadiazole as a Potential Anti-Cancer Scaffold: A Review. (2021). Sciforum.

- Design, Synthesis, ADME, and Anticancer Studies of Newer N-Aryl-5-(3,4,5-Trifluorophenyl)-1,3,4-Oxadiazol-2-Amines: An Insight into Experimental and Theoretical Investigations - PMC. (n.d.). PubMed Central.

- Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012. (n.d.). PubMed Central.

- Discovery of a novel 1,3,4-oxadiazol-2-one-based NLRP3 inhibitor as a pharmacological agent to mitigate. (2023). UniTo.

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Design, Synthesis, ADME, and Anticancer Studies of Newer N-Aryl-5-(3,4,5-Trifluorophenyl)-1,3,4-Oxadiazol-2-Amines: An Insight into Experimental and Theoretical Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. biointerfaceresearch.com [biointerfaceresearch.com]

- 5. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. iris.unito.it [iris.unito.it]

- 7. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 9. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

Biological activity of 5-(4-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one derivatives

An In-Depth Technical Guide to the Biological Activity of 5-(4-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one Derivatives

Abstract

The 1,3,4-oxadiazole ring is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its favorable physicochemical properties and diverse pharmacological profile.[1][2] When substituted with a 4-fluorophenyl group at the 5-position and possessing a 2-oxo functionality, this core structure gives rise to a class of derivatives with significant therapeutic potential. The introduction of the fluorine atom often enhances metabolic stability and binding affinity. This technical guide provides a comprehensive overview of the principal biological activities associated with 5-(4-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one and its closely related analogues. We will delve into the anticancer, antimicrobial, and central nervous system (CNS) activities, including anticonvulsant and antidepressant effects, that have been reported for this structural class. The guide is structured to provide not only a synthesis of the existing data but also to explain the causality behind the experimental designs used to uncover these activities. Detailed, field-proven protocols for key biological assays are provided, alongside a critical analysis of structure-activity relationships (SAR) to guide future drug discovery efforts.

The 1,3,4-Oxadiazole Scaffold: A Privileged Structure in Medicinal Chemistry

The 1,3,4-oxadiazole nucleus is a five-membered heterocycle containing one oxygen and two nitrogen atoms. It is considered a bioisostere of amide and ester functionalities, capable of participating in hydrogen bonding and improving the pharmacokinetic profile of a molecule. Its rigid, planar structure and electron-deficient nature contribute to its metabolic stability and ability to interact with various biological targets.[2][3]

General Synthesis Strategies

The synthesis of the 1,3,4-oxadiazole core is versatile, with several established routes. A common and efficient method for producing 2,5-disubstituted 1,3,4-oxadiazoles involves the cyclization of acylhydrazides or diacylhydrazines using dehydrating agents like phosphorus oxychloride or thionyl chloride.[4] The synthesis of the specific 5-(4-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one scaffold often begins with a 4-fluorobenzohydrazide, which undergoes cyclization with a carbonyl source.

Caption: General synthesis workflow for N-substituted 5-(4-fluorophenyl)-1,3,4-oxadiazol-2(3H)-one derivatives.

Anticancer Activity

The 1,3,4-oxadiazole scaffold is a cornerstone in the development of novel anticancer agents.[5] Derivatives have been shown to exert antiproliferative effects through diverse mechanisms, including the inhibition of crucial enzymes like telomerase, histone deacetylases (HDACs), and thymidylate synthase, which are vital for cancer cell survival and proliferation.[6][7]

Mechanism of Action

The anticancer effects of oxadiazole derivatives are often multifactorial. By inhibiting key enzymes, they can disrupt cellular processes, leading to cell cycle arrest and apoptosis (programmed cell death). For example, telomerase inhibition prevents the maintenance of telomeres, leading to cellular senescence and death in cancer cells.[8][9] Similarly, inhibiting thymidylate synthase disrupts DNA synthesis, a critical process for rapidly dividing cancer cells.[8] Studies on close analogues, such as N-aryl-5-(4-fluorophenyl)-1,3,4-oxadiazol-2-amines, have demonstrated significant growth percent inhibition against various cancer cell lines, including melanoma, leukemia, and breast cancer.[10]

Caption: Potential anticancer mechanisms of 1,3,4-oxadiazole derivatives targeting key cellular enzymes.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a foundational, colorimetric method for assessing the cytotoxic potential of a compound. It measures the metabolic activity of cells, which is typically proportional to the number of viable cells.

Causality: This protocol is selected for its reliability, high throughput, and direct correlation of mitochondrial reductase activity (the target of the MTT reagent) with cell viability. A reduction in the conversion of MTT to formazan in treated cells, compared to untreated controls, indicates a loss of viability due to cytotoxicity or growth inhibition.

-

Cell Culture: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[11]

-

Compound Treatment: Prepare serial dilutions of the 5-(4-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one derivatives in culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). Incubate for 3-4 hours at 37°C.[11]

-

Formazan Solubilization: Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the purple formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Quantitative Data Summary: Anticancer Activity

The following table summarizes the reported activity of closely related 5-phenyl-1,3,4-oxadiazole derivatives against various cancer cell lines.

| Compound Class | Cell Line | Activity Metric | Value (µM) | Reference |

| 1,3,4-Oxadiazole-linked 1,2,3-triazoles | HeLa | IC₅₀ | Potent | [12] |

| 2,5-disubstituted 1,3,4-oxadiazoles | MCF-7 | IC₅₀ | 2.5 | [2] |

| Thiazolidinedione-incorporated 1,3,4-oxadiazoles | Various | - | Active | [12] |

| N-Aryl-5-(4-fluorophenyl)-1,3,4-oxadiazol-2-amine | MDA-MB-435 | GP | 6.82% | [10] |

| N-Aryl-5-(4-fluorophenyl)-1,3,4-oxadiazol-2-amine | K-562 | GP | 18.22% | [10] |

| 2-acetamidophenoxy-1,3,4-oxadiazole derivatives | A549 | IC₅₀ | <0.14 | [13] |

GP = Growth Percent Inhibition

Antimicrobial Activity

The global challenge of antimicrobial resistance necessitates the discovery of new chemical entities with novel mechanisms of action.[14] The 1,3,4-oxadiazole scaffold has been extensively investigated for this purpose, with many derivatives exhibiting potent antibacterial and antifungal properties.[1][15]

Structure-Activity Relationship Insights

Studies have shown that the nature and position of substituents on the oxadiazole ring significantly influence antimicrobial activity. For instance, the thiol (-SH) or thione (=S) group at the 2-position often confers strong activity. A study by Yarmohammadi et al. highlighted that 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol, a close structural analog to the title compound, demonstrated stronger activity against E. coli and S. pneumoniae than ampicillin and was over 100 times more potent against P. aeruginosa.[14] This suggests that the 5-(4-fluorophenyl) moiety is a key pharmacophore for potent antimicrobial effects.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method is the gold standard for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Causality: The broth microdilution method is chosen for its quantitative output (the MIC value), reproducibility, and suitability for screening multiple compounds against a panel of microbes. It directly measures the ability of a compound to inhibit microbial growth in a liquid medium, which is a fundamental indicator of antimicrobial efficacy.

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

-

Microorganism Preparation: Culture bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) or fungal strains (e.g., Candida albicans) in appropriate broth overnight. Dilute the cultures to a standardized concentration of ~5 x 10⁵ CFU/mL.[11][16]

-

Compound Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the test compounds in Mueller-Hinton broth (for bacteria) or Sabouraud dextrose broth (for fungi).[16] Concentrations may range from 200 µg/mL down to 0.39 µg/mL.

-

Inoculation: Add the standardized microbial suspension to each well. Include a positive control (microbes, no compound) and a negative control (broth, no microbes).

-

Incubation: Incubate the plates at 37°C for 24 hours for bacteria or at 26°C for 48-72 hours for fungi.[16]

-

MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible turbidity (growth).[17]

Quantitative Data Summary: Antimicrobial Activity

| Compound | Organism | MIC (µg/mL) | Reference |

| 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol | E. coli | < Ampicillin | [14] |

| 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol | S. pneumoniae | < Ampicillin | [14] |

| 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol | P. aeruginosa | >100x Amp. | [14] |

| 5-methyl-1,3,4-oxadiazole derivative | S. aureus | 25 | [16] |

| Thiazole substituted 1,3,4-oxadiazole (4-F phenyl) | S. aureus | Good | [18] |

| Thiazole substituted 1,3,4-oxadiazole (4-F phenyl) | A. niger | Good | [18] |

Central Nervous System (CNS) Activity

The ability of small molecules to cross the blood-brain barrier makes the 1,3,4-oxadiazole scaffold an attractive template for CNS-acting drugs. Derivatives have been explored for both anticonvulsant and antidepressant activities.

Anticonvulsant Properties

Epilepsy is characterized by abnormal electrical activity in the brain.[19] The Maximal Electroshock (MES) seizure test is a primary screening model that identifies compounds capable of preventing the spread of seizures, which is predictive of efficacy against generalized tonic-clonic seizures in humans.[20][21] Several 1,3,4-oxadiazole derivatives, including those with a 5-(4-fluorophenyl) substituent, have shown promise in this model.[22][23] The mechanism is often attributed to the modulation of voltage-gated sodium channels.[24]

Causality: The MES test is employed because it induces a highly reproducible, generalized tonic-clonic seizure.[20] A compound's ability to abolish the tonic hindlimb extension phase of this seizure is a strong and well-validated indicator of its potential to prevent seizure spread, a key therapeutic goal in epilepsy treatment.

-

Animal Acclimation: Acclimate male mice (e.g., ICR-CD-1) to the laboratory environment for at least 3-4 days with ad libitum access to food and water.[25]

-

Compound Administration: Administer the test compound or vehicle control intraperitoneally (i.p.) or orally (p.o.). Testing is conducted at the time of peak effect, determined from prior pharmacokinetic studies.

-

Anesthesia and Electrode Placement: Apply a drop of a local anesthetic (e.g., 0.5% tetracaine hydrochloride) to the corneas of the restrained animal.[24] Place corneal electrodes on the eyes, ensuring good contact with a drop of saline.

-

Stimulation: Deliver an electrical stimulus using an electroconvulsive shock generator. Standard parameters for mice are 50 mA of 60 Hz alternating current for 0.2 seconds.[20][25]

-

Observation: Immediately after the stimulus, observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.

-

Endpoint and Analysis: The primary endpoint is the abolition of tonic hindlimb extension.[25] An animal is considered "protected" if this phase is absent. The effective dose for 50% of the animals (ED₅₀) can be calculated from dose-response data using probit analysis.[20]

Antidepressant Potential

The Forced Swim Test (FST) is a widely used behavioral model to screen for potential antidepressant drugs.[26] It operates on the principle that an animal will cease escape-oriented behavior (swimming, climbing) and become immobile when placed in an inescapable, stressful situation. Antidepressant compounds are known to increase the duration of active behaviors and reduce the time spent immobile.[27] Studies have linked 1,3,4-oxadiazole derivatives to antidepressant activity, potentially through mechanisms like glycogen synthase kinase 3β (GSK-3β) inhibition.[3][28]

Causality: The FST is used because it is a highly effective screen that predicts antidepressant efficacy.[27] While it does not model the entire spectrum of human depression, the endpoint—a reversal of stress-induced behavioral despair (immobility)—has high predictive validity, as nearly all clinically effective antidepressants produce this effect in the model.[26][29]

Caption: Experimental workflow for the mouse Forced Swim Test (FST).

-

Apparatus: Use a transparent Plexiglas cylinder (e.g., 30 cm height x 20 cm diameter) filled with water (24-30°C) to a depth of 15 cm, making it impossible for the mouse to touch the bottom or escape.[26][30]

-

Compound Administration: Administer test compounds (e.g., 30-60 minutes before the test, depending on the route). Include a vehicle control group and a positive control group (e.g., Fluoxetine).

-

Test Procedure: Gently place each mouse into the cylinder. The total test duration is typically 6 minutes.

-

Behavioral Scoring: An observer, blind to the treatment conditions, scores the behavior during the final 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating, making only movements necessary to keep the head above water.

-

Data Analysis: Calculate the total duration of immobility for each animal. A statistically significant decrease in immobility time in the compound-treated group compared to the vehicle group suggests antidepressant-like activity.[27]

Conclusion and Future Directions

The 5-(4-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one scaffold and its derivatives represent a versatile and highly promising class of compounds in drug discovery. The presence of the 4-fluorophenyl group is a recurring motif in active molecules across anticancer, antimicrobial, and CNS therapeutic areas. The evidence strongly suggests that this core structure is a "privileged scaffold" worthy of further investigation.

Future research should focus on:

-

Systematic Derivatization: Exploring a wide range of substitutions at the N-3 position to optimize potency and selectivity for specific biological targets.

-

Mechanism of Action Studies: Moving beyond initial screening to elucidate the precise molecular targets and pathways responsible for the observed biological effects.

-

Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to ensure they have drug-like potential for in vivo efficacy.

-

Safety and Toxicity: Conducting thorough toxicological assessments to establish a safe therapeutic window for promising candidates.

By leveraging the foundational knowledge outlined in this guide, researchers can more effectively design and evaluate the next generation of drugs based on this potent chemical scaffold.

References

- An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. (Source: Google Search)

- Maximal Electroshock Seizure (MES) Test (mouse, rat)

- Application Notes and Protocols: Maximal Electroshock (MES) Seizure Model with Ameltolide. (Source: Benchchem)

- Application Notes and Protocols: Maximal Electroshock (MES) Seizure Test with 1-Phenylcyclohexylamine. (Source: Benchchem)

- Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test.

- In Vitro Screening of 5-Cyclopropyl-1,3,4-oxadiazol-2-ol Derivatives: A Technical Guide. (Source: Benchchem)

- 1,3,4-oxadiazole and its derivatives: A review on recent progress in anticancer activities. (Source: Wiley Online Library)

- Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse. (Source: PubMed)

- Factsheet on the forced swim test. (Source: BAP)

- Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. (Source: ACS Omega)

- The Mouse Forced Swim Test. (Source: PMC - NIH)

- Forced Swim Test v.3. (Source: UCSF)

- Using the rat forced swim test to assess antidepressant-like activity in rodents.

- Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners. (Source: PMC - NIH)

- The Porsolt Forced Swim Test in Rats and Mice. (Source: NSW Department of Primary Industries)

- Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (Source: MDPI)

- Antibacterial Activity of 1,3,4-Oxadiazole Derivatives Against Methicillin-Resistant Staphylococcus Aureus. (Source: Auctores Journals)

- Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues. (Source: NIH)

- Antimicrobial Activity of 1,3,4-Oxadiazole Deriv

- Synthesis, Characterization and In vitro Antibacterial Evaluation of Oxadiazole Derivatives. (Source: Science, Engineering and Health Studies)

- Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. (Source: Taylor & Francis Online)

- Synthesis and Antimicrobial Screening of Some New Thiazole Substituted 1,3,4-Oxadiazole Deriv

- 1,3,4-Oxadiazole as a Potential Anti-Cancer Scaffold: A Review.

- Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review.

- 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Comput